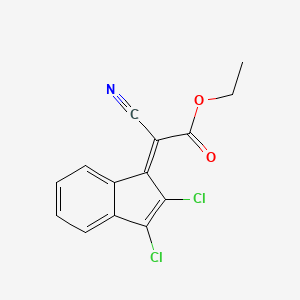![molecular formula C20H26F2N2O2 B5553591 2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)
2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule, showcasing a structure that includes elements of spiro compounds, diazaspiro decanes, and tetrahydro-2H-pyran. These compounds are of interest due to their potential as intermediates in the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of diazaspiro[4.5]decan-3-one derivatives involves cycloaddition reactions, highlighted by Farag et al. (2008), who synthesized 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives through cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives (Farag, Elkholy, & Ali, 2008). This process, involving hydrazine hydrate and HCl/AcOH mixture treatments, can be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions to fit the structural requirements.
Molecular Structure Analysis
The molecular mechanics energy minimization techniques discussed by Farag et al. (2008) provide insight into the structural parameters of similar compounds, which can be applied to understand the spatial arrangement and electronic distribution within the target molecule (Farag, Elkholy, & Ali, 2008).
科学的研究の応用
Regioselective Synthesis and Molecular Structure
Research on compounds with a diazaspiro[4.5]decan core has involved regioselective synthesis techniques. For instance, Farag et al. (2008) reported on the synthesis of several 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives, emphasizing the versatility of these structures in chemical synthesis. The molecular mechanics energy minimization techniques provide insights into the structural parameters of related compounds, highlighting their potential for further chemical modifications (Farag, Elkholy, & Ali, 2008).
Antimicrobial Applications
Al-Ahmadi (1997) explored the synthesis of new spirocyclic derivatives, including spirothiazolopyranopyrazoles, and evaluated their antimicrobial activities. This study underscores the potential of spirocyclic compounds in developing new antimicrobial agents, suggesting a possible application area for compounds related to 2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one (Al-Ahmadi, 1997).
Stereoselective Synthesis of Oxygen Heterocycles
Bartlett et al. (2003) demonstrated the desymmetrisation of 1,4-difuran-2-ylbutane-1,4-diol, leading to products with potential in synthesizing oxygen heterocycles. This research could inform approaches to manipulating the structure of 2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one for specific scientific applications (Bartlett, Hodgson, Holland, Jones, Kilner, Nelson, & Warriner, 2003).
Novel Synthesis Techniques and Anticancer Research
Ito et al. (2018) developed a novel method for catalytic dearomatization of phenols via gold carbene species to produce 2-azaspiro[4.5]decan-3-ones. This method, which avoids hazardous diazo compounds, could potentially be applied to the synthesis and functionalization of 2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one, opening new avenues in medicinal chemistry, including anticancer research (Ito, Kawasaki, Kanyiva, & Shibata, 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]-8-(oxan-4-yl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F2N2O2/c21-17-2-1-15(11-18(17)22)13-24-14-20(12-19(24)25)5-7-23(8-6-20)16-3-9-26-10-4-16/h1-2,11,16H,3-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWXCWQKHJROHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCC3(CC2)CC(=O)N(C3)CC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5553510.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)
![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)


![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)
![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)



![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)
![N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5553596.png)

